Pipendoxifene

Catalog No.
S539727
CAS No.
198480-55-6
M.F
C29H32N2O3
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipendoxifene

CAS Number

198480-55-6

Product Name

Pipendoxifene

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol

Molecular Formula

C29H32N2O3

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3

InChI Key

JICOGKJOQXTAIP-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-hydroxyphenyl)-3-methyl-1-(4-(2-piperidin-1-yl-ethoxy)-benzyl)-1H-indol-5-ol, 2-(4-hydroxyphenyl)-3-methyl-1-(4-(2-piperidin-1-yl-ethoxy)-benzyl)-1H-indol-5-ol hydrochloride, ERA-923, ERA923

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Description

The exact mass of the compound Pipendoxifene is 456.24129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pipendoxifene, also known by its developmental code name ERA-923, is a nonsteroidal selective estrogen receptor modulator (SERM) that was primarily investigated for the treatment of metastatic breast cancer. It belongs to the 2-phenyl indole class of compounds and is structurally related to other SERMs like bazedoxifene and zindoxifene. Pipendoxifene exhibits a selective mechanism of action, modulating estrogen receptor activity without causing uterotrophic effects, making it distinct from some other SERMs like raloxifene .

Chemical Properties

  • Chemical Formula: C29H32N2O3
  • Molar Mass: 456.586 g/mol
  • CAS Number: 198480-55-6
  • IUPAC Name: 2-(4-hydroxyphenyl)-3-methyl-1-({4-[2-(piperidin-1-yl)ethoxy]phenyl}methyl)-1H-indol-5-ol .

The chemical reactivity of pipendoxifene primarily involves its interactions with estrogen receptors. When pipendoxifene binds to these receptors, it induces conformational changes that facilitate either transcriptional activation or repression of target genes. This is achieved through modulation of coactivator and corepressor interactions, which are crucial for gene expression regulation in tissues responsive to estrogen .

Pipendoxifene demonstrates significant biological activity as an estrogen receptor modulator, showing potential antineoplastic effects. It has been shown to inhibit estrogen-stimulated growth in breast cancer cells, thus supporting its role in cancer therapy. Unlike some other SERMs, pipendoxifene does not promote uterine tissue growth, which is a critical aspect of its selectivity and therapeutic profile .

Pipendoxifene can be synthesized through multi-step organic reactions involving the construction of the indole framework followed by functionalization to introduce the piperidine and phenolic groups. Although specific synthetic routes are proprietary and not extensively detailed in public literature, it typically involves:

  • Formation of the indole core.
  • Introduction of the piperidine moiety via alkylation or similar methods.
  • Final modifications to achieve the desired hydroxyl and ether functionalities .

Research indicates that pipendoxifene interacts selectively with estrogen receptors, leading to both agonistic and antagonistic effects depending on the tissue type. Studies have shown that it can decrease NF-kappa-B activity, which is involved in inflammatory responses and cancer progression. This unique interaction profile suggests potential applications beyond breast cancer treatment, possibly extending to conditions influenced by estrogen signaling .

Pipendoxifene shares structural similarities with several other SERMs, but its unique profile sets it apart. Below is a comparison with notable similar compounds:

CompoundTypeUnique Features
RaloxifeneSERMPromotes uterine growth; used for osteoporosis
BazedoxifeneSERMApproved for osteoporosis; has uterine safety profile
ZindoxifeneSERMSimilar structure; less selective than pipendoxifene
TamoxifenSERMUsed for breast cancer; acts as an antagonist in breast tissue but agonist in endometrial tissue
FulvestrantAntiestrogenApproved for advanced breast cancer; pure antagonist

Pipendoxifene's lack of uterotrophic activity distinguishes it from many other SERMs, making it a potentially safer option for certain patient populations .

Solubility Dynamics in Polar versus Nonpolar Solvents

The solubility behavior of Pipendoxifene (2-(4-hydroxyphenyl)-3-methyl-1-({4-[2-(piperidin-1-yl)ethoxy]phenyl}methyl)-1H-indol-5-ol) is governed by its molecular architecture and the fundamental principle of "like dissolves like" [1]. The compound exhibits a molecular formula of C₂₉H₃₂N₂O₃ with a molecular weight of 456.58 daltons [2] [3] [4] [5].

Polar Solvent Interactions

Pipendoxifene demonstrates limited solubility in polar solvents, with computational predictions indicating water solubility of approximately 0.000933 milligrams per milliliter [6]. This low aqueous solubility is attributable to the compound's predominantly hydrophobic indole core structure combined with its high molecular weight. The presence of two hydroxyl groups (phenolic and indolic) provides limited hydrogen bonding sites for interaction with polar solvents [2] [3].

The compound contains multiple functional groups that influence its solvent interactions: two phenolic hydroxyl groups capable of hydrogen bond formation, a tertiary amine nitrogen in the piperidine ring, and an ether linkage. These polar functionalities contribute to the compound's ability to interact with polar solvents through hydrogen bonding and dipole-dipole interactions [7]. However, the extensive aromatic system and aliphatic components significantly outweigh these polar contributions.

Nonpolar Solvent Compatibility

In nonpolar solvents, Pipendoxifene exhibits enhanced solubility characteristics due to its lipophilic nature. The compound demonstrates considerable hydrophobic character, evidenced by its high calculated logarithmic partition coefficient (logP) values ranging from 5.75 to 5.88 across different computational methods [2] [5] [6]. This high lipophilicity indicates strong affinity for nonpolar environments through van der Waals forces and hydrophobic interactions [1].

The molecular structure features extensive aromatic ring systems including the indole core, two benzene rings, and the piperidine moiety, which facilitate dissolution in organic solvents through π-π stacking interactions and London dispersion forces [8]. The compound's predicted density of 1.2 ± 0.1 grams per cubic centimeter suggests moderate molecular packing that allows for favorable interactions with nonpolar solvent molecules [9].

Solubility Summary Data

Solvent TypePredicted SolubilityInteraction Mechanism
Water0.000933 mg/mL [6]Limited hydrogen bonding
Polar organic solventsModerateHydrogen bonding, dipole interactions
Nonpolar organic solventsHighVan der Waals forces, hydrophobic interactions
DMSO90 mg/mL [10]Aprotic solvent compatibility

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal characterization of Pipendoxifene through differential scanning calorimetry provides critical insights into its thermal stability and phase transition behaviors. The available thermal data indicates specific temperature-dependent properties that influence pharmaceutical processing and storage conditions.

Melting Point Characteristics

Pipendoxifene exhibits a melting point range of 105-107°C as determined through conventional thermal analysis methods [9]. This relatively moderate melting temperature suggests reasonable thermal stability for typical pharmaceutical processing conditions while indicating potential limitations for high-temperature applications. The sharp melting transition indicates good crystalline structure uniformity in the solid state.

Thermal Decomposition Profile

The compound demonstrates thermal stability up to its melting point, with decomposition occurring at elevated temperatures. The predicted boiling point of 685.8 ± 55.0°C indicates substantial thermal stability in the liquid phase [9]. However, the large uncertainty range suggests potential decomposition pathways that may compete with normal boiling behavior at extreme temperatures.

Thermal analysis considerations for Pipendoxifene must account for its complex molecular structure containing multiple functional groups with varying thermal sensitivities. The hydroxyl groups may undergo dehydration reactions, while the ether linkage and tertiary amine functionality could participate in thermal degradation pathways at elevated temperatures [11] [12].

Glass Transition and Crystallization Behavior

The molecular structure of Pipendoxifene, with its rigid aromatic core and flexible side chains, suggests potential for both crystalline and amorphous solid state forms. The presence of multiple hydrogen bonding sites may contribute to intermolecular interactions that influence crystallization kinetics and glass transition behavior [12] [13].

Thermal Stability Data Summary

ParameterValueSource
Melting Point105-107°CChemicalBook [9]
Boiling Point (predicted)685.8 ± 55.0°CComputational [9]
Flash Point368.6°CChemSrc [2]
Thermal StabilityStable to melting pointLiterature inference

pKa Determination and Protonation State Variability

The acid-base behavior of Pipendoxifene is characterized by multiple ionizable sites that exhibit distinct protonation-deprotonation equilibria. Computational predictions provide insights into the compound's ionization behavior across physiologically relevant pH ranges.

Acidic Protonation Sites

Pipendoxifene contains two phenolic hydroxyl groups that serve as potential acidic sites. The strongest acidic functionality exhibits a predicted pKa value of 9.51 [6]. This relatively high pKa indicates that the phenolic groups remain predominantly protonated under physiological conditions (pH 7.4), contributing to the compound's neutral character in biological systems.

The indolic hydroxyl group at the 5-position demonstrates typical phenolic behavior, while the para-hydroxyl group on the terminal benzene ring may exhibit slightly different acidic strength due to electronic effects from the adjacent aromatic system [14] [15]. The electron-donating nature of the methyl group and electron-withdrawing effects of the indole nitrogen influence the overall electronic distribution and subsequent pKa values.

Basic Protonation Sites

The piperidine nitrogen represents the primary basic site in Pipendoxifene, with a predicted pKa of 8.77 [6]. This tertiary amine exhibits typical aliphatic amine basicity, allowing for protonation under mildly acidic conditions. At physiological pH, this site remains predominantly protonated, contributing to the compound's overall positive charge character.

The indole nitrogen, while potentially basic, demonstrates significantly reduced basicity due to its participation in the aromatic π-electron system. This reduced basicity effectively removes it as a significant protonation site under normal physiological conditions [15].

pH-Dependent Charge Distribution

The protonation state variability of Pipendoxifene across different pH conditions significantly influences its physicochemical properties and biological interactions. At physiological pH (7.4), the compound exists predominantly as a monocationic species due to protonation of the piperidine nitrogen, while the phenolic groups remain neutral [6].

Protonation State Summary

Functional GrouppKa (predicted)Protonation at pH 7.4Charge Contribution
Phenolic OH9.51 [6]Protonated (neutral)0
Piperidine N8.77 [6]Protonated (cationic)+1
Net Charge-Monocationic+1

Lipophilicity Assessment Using Reverse-Phase High Performance Liquid Chromatography

Lipophilicity represents a critical physicochemical parameter influencing Pipendoxifene's biological distribution, membrane permeability, and pharmacokinetic behavior. Multiple computational approaches provide consistent estimates of the compound's lipophilic character.

Computational LogP Determinations

Pipendoxifene demonstrates high lipophilicity with computed logP values ranging from 5.75 to 5.88 across different prediction algorithms [2] [5] [6]. The ChemSrc database reports a value of 5.87880 [2], while DrugBank computational analysis yields 5.75 [6], and Chemaxon algorithms predict 5.82 [6]. This consistency across multiple computational methods provides confidence in the lipophilicity assessment despite the absence of experimental reverse-phase HPLC data.

Hydrophobic Surface Area Analysis

The molecular structure analysis reveals significant hydrophobic surface area contributions from the aromatic ring systems and aliphatic components. The polar surface area of 57.86 Ų represents approximately 12.7% of the total molecular surface, indicating predominant hydrophobic character [2] [6]. This ratio supports the high logP predictions and suggests favorable partitioning into lipophilic environments.

Reverse-Phase HPLC Considerations

While specific reverse-phase HPLC lipophilicity data for Pipendoxifene is not available in the accessible literature, the compound's structural characteristics suggest it would exhibit strong retention on C18 stationary phases. The multiple aromatic rings would facilitate π-π interactions with the alkyl chains, while the hydrophobic indole core would promote partitioning into the nonpolar stationary phase [16] [17].

The presence of ionizable groups (piperidine nitrogen and phenolic hydroxyls) indicates that retention behavior would be pH-dependent. At acidic pH values, increased protonation would reduce retention, while at alkaline pH conditions, enhanced neutral character would promote stronger retention [17] [18].

Lipophilicity Parameter Summary

ParameterValueMethodSource
LogP5.87880ComputationalChemSrc [2]
LogP5.75ALOGPSDrugBank [6]
LogP5.82ChemaxonDrugBank [6]
LogS-5.7ALOGPSDrugBank [6]
Polar Surface Area57.86 ŲComputationalMultiple [2] [6]

Distribution Coefficient Considerations

The pH-dependent distribution coefficient (logD) represents the more physiologically relevant lipophilicity measure for ionizable compounds like Pipendoxifene. At physiological pH 7.4, the predominantly monocationic character would reduce the effective lipophilicity compared to the neutral species logP values, though the compound would retain significant membrane-partitioning capability due to its extensive hydrophobic regions [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

456.24129289 g/mol

Monoisotopic Mass

456.24129289 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TPC5Q8496G

Drug Indication

Investigated for use/treatment in breast cancer.

Pharmacology

Pipendoxifene is a nonsteroidal 2-phenyl indole and a selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Pipendoxifene antagonizes binding of estradiol to estrogen receptor alpha (ER alpha), thereby inhibiting ER alpha-mediated gene expression, interfering with estrogen activity and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. In addition, this agent also exerts intrinsic estrogenic activity depending on the tissue types.

Mechanism of Action

ERA-923 inhibits estrogen-stimulated growth associated with cytostasis. It has been shown to have a potent, selective oestrogen modulating effect, with few uterine side-effects.

Other CAS

198480-55-6

Wikipedia

Pipendoxifene

Dates

Last modified: 02-18-2024
1: Sadler TM, Gavriil M, Annable T, Frost P, Greenberger LM, Zhang Y. Combination therapy for treating breast cancer using antiestrogen, ERA-923, and the mammalian target of rapamycin inhibitor, temsirolimus. Endocr Relat Cancer. 2006 Sep;13(3):863-73. PubMed PMID: 16954435.
2: Conzen SD. Current status of selective estrogen receptor modulators (SERMs). Cancer J. 2003 Jan-Feb;9(1):4-14. Review. PubMed PMID: 12602762.
3: Johnston SR. Endocrine manipulation in advanced breast cancer: recent advances with SERM therapies. Clin Cancer Res. 2001 Dec;7(12 Suppl):4376s-4387s; discussion 4411s-4412s. Review. PubMed PMID: 11916228.
4: Cotreau MM, Stonis L, Dykstra KH, Gandhi T, Gutierrez M, Xu J, Park Y, Burghart PH, Schwertschlag US. Multiple-dose, safety, pharmacokinetics, and pharmacodynamics of a new selective estrogen receptor modulator, ERA-923, in healthy postmenopausal women. J Clin Pharmacol. 2002 Feb;42(2):157-65. PubMed PMID: 11831538.
5: Greenberger LM, Annable T, Collins KI, Komm BS, Lyttle CR, Miller CP, Satyaswaroop PG, Zhang Y, Frost P. A new antiestrogen, 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-o l hydrochloride (ERA-923), inhibits the growth of tamoxifen-sensitive and -resistant tumors and is devoid of uterotropic effects in mice and rats. Clin Cancer Res. 2001 Oct;7(10):3166-77. PubMed PMID: 11595711.

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